An In-depth Technical Guide to N-methyl-2-(trifluoromethyl)quinolin-4-amine: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to N-methyl-2-(trifluoromethyl)quinolin-4-amine: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-2-(trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl group at the 2-position and a methylamino group at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure, properties, and a detailed synthetic protocol for N-methyl-2-(trifluoromethyl)quinolin-4-amine, drawing upon established methodologies for related quinoline derivatives.
Chemical Structure and Properties
N-methyl-2-(trifluoromethyl)quinolin-4-amine possesses a rigid, bicyclic aromatic core. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can impact the electron density of the quinoline ring system and influence its interactions with biological targets. The N-methylamino group at the 4-position is an electron-donating group that can participate in hydrogen bonding.
Table 1: Physicochemical Properties of N-methyl-2-(trifluoromethyl)quinolin-4-amine and a Related Isomer
| Property | N-methyl-2-(trifluoromethyl)quinolin-4-amine | 4-methyl-2-(trifluoromethyl)quinoline (Isomer) |
| CAS Number | 1250329-02-2[5] | 76068-41-2[6] |
| Molecular Formula | C₁₁H₉F₃N₂[5] | C₁₁H₈F₃N[7] |
| Molecular Weight | 226.07 g/mol [5] | 211.18 g/mol [7] |
| Melting Point | Data not available | 55 °C[7] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Predicted XlogP | 3.1[8] | 3.562[6] |
Structural Diagram:
Caption: Chemical structure of N-methyl-2-(trifluoromethyl)quinolin-4-amine.
Synthesis Protocol
The synthesis of N-methyl-2-(trifluoromethyl)quinolin-4-amine can be achieved through a multi-step process. A common and effective strategy involves the construction of the 2-(trifluoromethyl)quinolin-4-amine core, followed by N-methylation. The following protocol is based on established methods for the synthesis of analogous quinoline derivatives.[9][10]
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for N-methyl-2-(trifluoromethyl)quinolin-4-amine.
Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline (Intermediate)
This key intermediate is often prepared via a cyclization reaction followed by chlorination. A plausible route starts from an appropriate aniline derivative.
Experimental Protocol:
-
Acylation: React a substituted aniline with trifluoroacetic anhydride or a similar trifluoroacetylating agent to form the corresponding N-aryl-2,2,2-trifluoroacetamide.
-
Cyclization: Subject the N-aryl-2,2,2-trifluoroacetamide to a base-catalyzed intramolecular cyclization. This can be achieved using a strong base such as sodium hydride or potassium tert-butoxide in an appropriate solvent like THF or DMF. This step yields 4-hydroxy-2-(trifluoromethyl)quinoline.
-
Chlorination: Convert the 4-hydroxy group to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to ensure complete conversion. The resulting 4-chloro-2-(trifluoromethyl)quinoline is a crucial precursor for the subsequent amination step.
Step 2: Synthesis of 2-(trifluoromethyl)quinolin-4-amine
The 4-chloro substituent is readily displaced by an amino group via nucleophilic aromatic substitution.
Experimental Protocol:
-
Amination: Dissolve 4-chloro-2-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.
-
Add a source of ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide.
-
Heat the reaction mixture at a temperature typically ranging from 100 to 150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(trifluoromethyl)quinolin-4-amine.
Step 3: N-methylation of 2-(trifluoromethyl)quinolin-4-amine
The final step involves the methylation of the primary amine at the 4-position. Standard methylation procedures can be employed.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(trifluoromethyl)quinolin-4-amine in a suitable aprotic solvent like DMF or acetonitrile.
-
Add a base, such as sodium hydride or potassium carbonate, to deprotonate the amine.
-
Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-methyl-2-(trifluoromethyl)quinolin-4-amine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for N-methyl-2-(trifluoromethyl)quinolin-4-amine
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. A singlet or doublet for the N-methyl group would likely appear around δ 3.0-3.5 ppm. A signal for the N-H proton may be observed as a broad singlet. |
| ¹³C NMR | Aromatic carbons of the quinoline ring would appear in the δ 110-160 ppm region. The trifluoromethyl carbon would be a quartet due to C-F coupling. The N-methyl carbon is expected around δ 30-40 ppm. |
| IR (cm⁻¹) | N-H stretching vibration around 3300-3500 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |
| Mass Spec (ESI+) | The [M+H]⁺ ion would be expected at m/z 227.07. |
Potential Biological Activity and Applications
The biological activity of N-methyl-2-(trifluoromethyl)quinolin-4-amine has not been extensively reported. However, based on the known activities of structurally similar compounds, it holds potential for investigation in several therapeutic areas.
Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been synthesized and evaluated as potential antitumor agents.[2][14] Mechanistic studies on these derivatives suggest that they may act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2] Other related quinazoline derivatives have been investigated as inhibitors of Werner (WRN) helicase, a target in certain cancers.[15][16]
The quinoline scaffold is also a well-known pharmacophore for antimalarial drugs.[17] Furthermore, the introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier, making it an interesting candidate for neurological disorders.
Diagram of Potential Biological Targets:
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